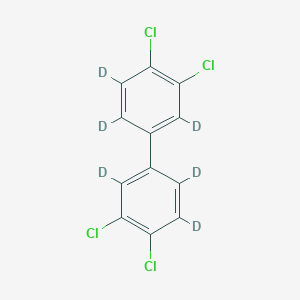

3,3',4,4'-Tetrachlorodiphenyl-D6

Description

BenchChem offers high-quality 3,3',4,4'-Tetrachlorodiphenyl-D6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',4,4'-Tetrachlorodiphenyl-D6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3,4,6-trideuterio-5-(3,4-dichloro-2,5,6-trideuteriophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMGJOKDKOLIDP-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)Cl)[2H])[2H])Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,3',4,4'-Tetrachlorodiphenyl-D6 chemical structure and properties

[1]

Executive Summary

This technical guide details the chemical structure, synthesis, and analytical applications of 3,3',4,4'-Tetrachlorobiphenyl-d6 (PCB 77-d6).[1] As a deuterated isotopologue of PCB 77, this compound serves as a critical internal standard in the quantification of dioxin-like polychlorinated biphenyls (dl-PCBs). Its coplanar structure allows it to mimic the physicochemical behavior of the highly toxic native congener while providing a distinct mass spectral signature for Isotope Dilution Mass Spectrometry (IDMS). This guide is designed for analytical chemists and toxicologists requiring high-precision methodologies for environmental and biological monitoring.

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8]

Structural Characteristics

PCB 77-d6 is a non-ortho substituted (coplanar) biphenyl. The absence of chlorine atoms at the ortho positions (2, 2', 6, 6') allows the two phenyl rings to rotate freely, adopting a planar configuration that structurally resembles 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). This planarity is the primary driver of its high affinity for the Aryl Hydrocarbon Receptor (AhR).

-

Common Name: PCB 77-d6

-

Parent CAS: 32598-13-3 (Native PCB 77)[3]

-

Exact Mass: ~297.96 (calculated based on

Cl and -

Degree of Chlorination: Tetrachloro (4 Cl atoms)

Quantitative Data Summary

| Property | Native PCB 77 (C₁₂H₆Cl₄) | PCB 77-d6 (C₁₂D₆Cl₄) | Notes |

| Molecular Weight | 291.99 g/mol | ~298.03 g/mol | Mass shift of +6 Da facilitates MS resolution. |

| Monoisotopic Mass | 291.919 Da | 297.957 Da | Dominant ion in the molecular cluster. |

| Physical State | Crystalline Solid | Crystalline Solid | Off-white to pale yellow. |

| Solubility | Lipophilic (logKow ~6.3) | Lipophilic | Soluble in nonane, isooctane, DCM. |

| TEF Value | 0.0001 | N/A (Analytical Standard) | Toxicity Equivalency Factor relative to TCDD. |

Synthesis and Isotopic Labeling[1]

Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of PCB 77-d6 requires precision to ensure high isotopic purity (>98% D) and regiospecificity. A common high-yield pathway involves the Suzuki-Miyaura cross-coupling of deuterated precursors.

Protocol Insight: The use of 1,2-dichlorobenzene-d4 as a starting material is preferred. This precursor undergoes catalyzed borylation followed by iodination to form the reactive intermediate, which is then coupled to form the biphenyl core.

Figure 1: Synthetic pathway for PCB 77-d6 utilizing deuterated precursors to ensure ring-specific labeling.

Isotopic Purity Requirements

For use in IDMS, the isotopic enrichment must be sufficient to prevent "cross-talk" between the standard and the native analyte.

Analytical Applications: Isotope Dilution Mass Spectrometry (IDMS)

The Role of PCB 77-d6

In EPA Method 1668C and similar high-resolution protocols, PCB 77-d6 serves as an Internal Standard (Surrogate) . It is spiked into the sample before extraction.

Mechanism of Correction: Because PCB 77-d6 is chemically nearly identical to native PCB 77, it experiences the same extraction losses, cleanup inefficiencies, and injection variations. By quantifying the ratio of the native signal to the recovered D6 signal, these errors are mathematically cancelled out.

Chromatographic Behavior: The Inverse Isotope Effect

Expert Insight: Unlike

-

Observation: PCB 77-d6 will elute fractionally earlier (typically 1-3 seconds) than native PCB 77.

-

Cause: The C-D bond is shorter and has a lower polarizability volume than the C-H bond, resulting in slightly weaker Van der Waals interactions with the stationary phase.

-

Operational Impact: Integration windows must be widened slightly to capture both the labeled (early) and native (late) peaks if they are not fully resolved.

Mass Spectrometry & Quantification

Quantification is performed using Selected Ion Monitoring (SIM).

-

Native PCB 77 (M+): Monitors m/z 290, 292, 294 (Cluster centered at 292).

-

PCB 77-d6 (M+): Monitors m/z 296, 298, 300 (Cluster centered at 298).

Protocol: IDMS Workflow

-

Spiking: Add 2 ng of PCB 77-d6 to 10 g of sample matrix (soil/tissue).

-

Extraction: Soxhlet extraction (18h) with DCM:Hexane (1:1).

-

Cleanup: Acid silica gel column (removes lipids) -> Carbon column (separates coplanar PCBs).

-

Note: PCB 77 and PCB 77-d6 bind strongly to activated carbon due to their planar structure and are eluted in the final fraction (e.g., toluene reversal).

-

-

Analysis: GC-HRMS (High-Resolution Mass Spec) or GC-MS/MS.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring accurate quantification of dl-PCBs.

Toxicological Context and Safety

AhR Activation Mechanism

PCB 77 is classified as a "dioxin-like" PCB because it binds to the Aryl Hydrocarbon Receptor (AhR).

-

Pathway: Ligand binding -> AhR translocation to nucleus -> Dimerization with ARNT -> Binding to Dioxin Response Elements (DRE) -> Gene transcription (CYP1A1).

-

Relevance of D6: While PCB 77-d6 is an analytical tool, it is structurally capable of binding AhR. Therefore, it must be handled with the same extreme caution as the native toxin (Class: Persistent Organic Pollutant).

Safety Protocols

-

Handling: Use only in a fume hood with nitrile gloves.

-

Disposal: High-temperature incineration (>1200°C) required to prevent formation of deuterated furans.

-

Storage: -20°C in isooctane or nonane; protect from light to prevent photodegradation.

References

-

U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, D.C. Link

-

Wang, R., Guo, H., & Chen, W. (2025).[1] Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D6. Journal of Isotopes. Link

-

National Institute of Standards and Technology (NIST). (2025). 1,1'-Biphenyl, 3,3',4,4'-tetrachloro- (PCB 77) Properties.[3] NIST Chemistry WebBook. Link

-

Safe, S. (1994). Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology. Link

Sources

- 1. tws.xml-journal.net [tws.xml-journal.net]

- 2. 3,3',4,4'-TETRACHLOROBIPHENYL CAS#: 32598-13-3 [m.chemicalbook.com]

- 3. 1,1'-Biphenyl, 3,3',4,4'-tetrachloro- [webbook.nist.gov]

- 4. 3,3',4,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 63104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4',6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3',4,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 63104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,4',6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

PCB 77-d6 CAS number 93952-23-9

An In-depth Technical Guide to 3,3',4,4'-Tetrachlorobiphenyl-d6 (PCB 77-d6) CAS Number: 93952-23-9

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) whose production was banned in the United States in 1979 due to their environmental persistence and adverse health effects.[1][2] Despite the ban, they remain ubiquitous in the environment, bioaccumulating in the food chain and posing ongoing risks to human and ecological health.[1] Among the 209 possible PCB congeners, a subset exhibits a planar molecular structure, allowing them to bind to and activate the aryl hydrocarbon receptor (AhR), leading to "dioxin-like" toxicity.[1]

3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is a prominent non-ortho substituted, coplanar PCB congener known for its significant dioxin-like toxicity.[3][4] Its study is critical for toxicological research and environmental monitoring. Accurate quantification of PCB 77 in complex matrices like soil, tissue, and food products is paramount. The gold-standard analytical technique for this purpose is isotope dilution mass spectrometry (IDMS), which requires a stable, isotopically labeled internal standard.

This technical guide focuses on the deuterated analog, 3,3',4,4'-Tetrachlorobiphenyl-d6 (PCB 77-d6; CAS 93952-23-9). As an internal standard, PCB 77-d6 is chemically identical to the native compound in its behavior during sample extraction, cleanup, and chromatographic separation. Its mass difference, however, allows for distinct detection by a mass spectrometer, enabling precise correction for analyte loss during sample preparation and for matrix-induced signal variations. This guide provides an in-depth overview of the synthesis, physicochemical properties, analytical application, and toxicological context of PCB 77-d6 for researchers, analytical chemists, and toxicologists.

Section 1: Physicochemical Properties

The fundamental properties of PCB 77-d6 are nearly identical to its native analog, with the primary difference being its molecular weight due to the substitution of six hydrogen atoms with deuterium. This mass shift is the basis of its utility in isotope dilution analysis.

| Property | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 3,3',4,4'-Tetrachlorobiphenyl-d6 (PCB 77-d6) | Data Source(s) |

| CAS Number | 32598-13-3 | 93952-23-9 | [5] |

| Molecular Formula | C₁₂H₆Cl₄ | C₁₂D₆Cl₄ | [6] |

| Molecular Weight | 291.98 g/mol | ~298.02 g/mol (Calculated) | [6] |

| Appearance | White or colorless solid | White or colorless solid | [7] |

| Melting Point | 173-176 °C | Expected to be very similar to native PCB 77 | [7] |

| Boiling Point | 360 °C (Calculated) | Expected to be very similar to native PCB 77 | [6] |

| Water Solubility | 0.00055 mg/L | Very low, similar to native PCB 77 | [8] |

| Log Kₒw (Octanol-Water) | 6.04–6.63 | Expected to be very similar to native PCB 77 | [8] |

| Structure |

Section 2: Synthesis and Manufacturing

The synthesis of specific, individual PCB congeners, particularly isotopically labeled ones, requires precise chemical strategies to avoid the formation of unwanted isomers that plagued historical manufacturing processes. Modern organometallic cross-coupling reactions provide the necessary selectivity.

Synthesis of Native PCB 77

While older methods like the Ullmann coupling reaction exist, the Suzuki cross-coupling reaction is a more efficient and selective modern method for synthesizing asymmetrical and symmetrical biphenyls.[7][9]

The general approach involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide. For the symmetrical PCB 77, this could involve the self-coupling of a 3,4-dichlorophenylboronic acid or the coupling of 3,4-dichlorophenylboronic acid with a 3,4-dichlorobromobenzene.[9][10] The use of catalysts like Pd(dppf)₂Cl₂ has been shown to improve yields and stability over other palladium catalysts.[10]

Synthesis of Deuterated PCB 77-d6

A published method for synthesizing PCB 77-d6 utilizes a multi-step approach starting from a deuterated precursor, ensuring the specific placement of deuterium atoms.[11]

Core Causality: The synthetic strategy is designed to build the final molecule from a pre-labeled aromatic ring. This is superior to attempting H/D exchange on the final PCB 77 molecule, which can lack selectivity and result in incomplete deuteration.[12] The Suzuki coupling is the key final step that joins the two chlorinated and deuterated rings.

Workflow Diagram: Synthesis of PCB 77-d6

Caption: Synthetic workflow for PCB 77-d6 via borylation and Suzuki coupling.

Step-by-Step Protocol (Conceptual):

-

Borylation: Start with 1,2-Dichlorobenzene-d4. React it with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., [Pd(dppf)Cl₂]) and a base (e.g., potassium acetate) to form a deuterated dichlorophenylboronic ester.[11]

-

Iodination: Convert a portion of the resulting boronic ester to a deuterated aryl iodide (1-Iodo-3,4-dichlorobenzene-d3) using an iodine source.[11]

-

Suzuki Coupling: React the deuterated aryl iodide from Step 2 with the remaining deuterated dichlorophenylboronic ester from Step 1. This palladium-catalyzed cross-coupling reaction forms the C-C bond between the two aromatic rings, yielding the final PCB 77-d6 product.[11]

-

Purification: The crude product is purified using column chromatography (e.g., over silica gel) and recrystallization to achieve high chemical purity (>99%).[7][11]

-

Characterization: The final product's identity, chemical purity, and isotopic abundance are confirmed using ¹H-NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography (GC-FID/ECD).[11]

Section 3: Analytical Methodologies

The primary application of PCB 77-d6 is as an internal standard for the quantitative analysis of native PCB 77 using Isotope Dilution Mass Spectrometry (IDMS). This technique is central to highly sensitive and accurate methods, such as US EPA Method 1668.[5][13][14]

Principle of Isotope Dilution: A known quantity of PCB 77-d6 (the "spike") is added to the sample at the very beginning of the analytical process. The labeled standard experiences the same potential losses as the native analyte during all subsequent steps (extraction, cleanup, concentration). By measuring the ratio of the native analyte's MS signal to the labeled standard's MS signal in the final extract, the initial concentration of the native analyte in the sample can be calculated with high precision, as the ratio remains constant regardless of sample loss.[15][16]

Analytical Workflow Diagram

Caption: General workflow for PCB analysis using isotope dilution.

Sample Preparation and Extraction

-

Homogenization: Solid samples (soil, sediment, tissue) are homogenized to ensure uniformity.

-

Spiking: A precise volume of a standard solution of PCB 77-d6 (e.g., in nonane) is added to the homogenized sample.

-

Extraction: The PCBs are extracted from the sample matrix using an organic solvent system, commonly hexane/acetone or dichloromethane. Techniques include Soxhlet extraction, Pressurized Liquid Extraction (PLE), or sonication.[16][17]

-

Cleanup: This is a critical step to remove interfering compounds from the complex sample matrix. It often involves multiple stages:

-

Acid/Base Wash: Removal of lipids and other acid/base-labile interferences.

-

Column Chromatography: Passing the extract through columns containing adsorbents like silica gel, alumina, and florisil to separate PCBs from other compounds like pesticides. For dioxin-like PCBs, activated carbon columns are often used for fractionation.[18]

-

Instrumental Analysis: GC-MS/MS

High-resolution gas chromatography (HRGC) is required to separate PCB 77 from other co-eluting congeners, most notably PCB 110.[4] A triple quadrupole mass spectrometer (MS/MS) provides superior selectivity and sensitivity by using Selected Reaction Monitoring (SRM).[19]

Principle of SRM: In the mass spectrometer, a specific precursor ion (typically the molecular ion) for the analyte is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (collision cell), and a specific product ion is selected and monitored in the third quadrupole. This two-stage mass filtering drastically reduces chemical noise and matrix interference.

Typical GC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| GC Column | 50-60m, 0.25mm ID, 0.25µm film (e.g., DB-5ms, TG-5SilMS) | Provides high resolution needed to separate PCB congeners.[19][20] |

| Injector | PTV or Split/Splitless, 280°C | Ensures efficient vaporization without thermal degradation. |

| Oven Program | Start ~100°C, ramp to ~320°C | Programmed temperature ramp to separate congeners by boiling point. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization method for PCBs. |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | Provides maximum selectivity and sensitivity.[21] |

SRM Transitions for PCB 77 and PCB 77-d6:

The most common fragmentation for tetrachlorobiphenyls is the loss of a chlorine molecule (Cl₂), corresponding to a mass loss of ~70 Da.[22]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| PCB 77 (Native) | 291.9 (M⁺) | 222.0 (M-Cl₂)⁺ | 20-30 | Quantifier |

| 293.9 (M+2)⁺ | 224.0 (M+2-Cl₂)⁺ | 20-30 | Qualifier | |

| PCB 77-d6 (Standard) | 297.9 (M⁺) | 226.0 (M-Cl₂)⁺ | 20-30 | Internal Standard |

Note: The exact m/z values depend on the most abundant isotope in the cluster. Precursor ions representing the [M]⁺ and [M+2]⁺ isotopes are often monitored for confirmation. Data synthesized from multiple sources.[18][22][23]

Section 4: Toxicological Profile & Mechanism of Action

PCB 77-d6 is used in trace amounts for analytical purposes and is not intended for toxicological study itself. However, understanding the toxicity of the native PCB 77 is essential for appreciating the importance of its accurate measurement.

PCB 77 is classified as a "dioxin-like" compound because its planar structure allows it to bind with high affinity to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] This binding initiates a cascade of events that can lead to a wide range of toxic effects, including immunotoxicity, reproductive and developmental problems, and carcinogenicity.[1] The non-coplanar PCB 153, by contrast, has a very low affinity for the AhR.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Simplified canonical signaling pathway of the Aryl Hydrocarbon Receptor.

Mechanism of Action:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. PCB 77 enters the cell and binds to the AhR.

-

Activation & Translocation: Ligand binding causes a conformational change, dissociation of chaperone proteins like HSP90, and exposes a nuclear localization signal. The activated AhR translocates into the nucleus.

-

Dimerization: Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and CYP1B1. While this is an adaptive response to metabolize xenobiotics, chronic over-activation is linked to oxidative stress and cellular damage, underpinning the toxic effects.

Section 5: Metabolism and Biotransformation

The metabolism of PCBs is a critical factor in their persistence and toxicity. The primary metabolic pathway is oxidation, catalyzed by the Cytochrome P450 (CYP) monooxygenase system.

Key Metabolic Steps:

-

Hydroxylation: The induction of CYP1A1 by PCB 77 (via the AhR pathway) also provides the primary enzyme for its own metabolism. CYP1A1 hydroxylates the PCB 77 molecule, adding a hydroxyl (-OH) group to one of the phenyl rings. This increases the water solubility of the compound, which is the first step toward excretion.

-

Further Metabolism: The resulting hydroxylated PCBs (OH-PCBs) can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to further increase water solubility and facilitate elimination from the body.

However, it is important to note that the metabolism of highly chlorinated PCBs is very slow, which contributes to their long biological half-life and bioaccumulation.[1] Furthermore, some hydroxylated metabolites have been shown to possess their own biological activities and toxicities.

Conclusion

3,3',4,4'-Tetrachlorobiphenyl-d6 (PCB 77-d6) is an indispensable tool for the modern environmental and toxicological scientist. Its synthesis via selective, modern chemical reactions allows for the production of a high-purity, accurately labeled standard. Its application in isotope dilution mass spectrometry provides the foundation for the most accurate and precise methods of quantifying its toxic native analog, PCB 77. A thorough understanding of its properties and its role in the analytical workflow, grounded in the toxicological significance of the target analyte, is essential for generating the high-quality data needed for risk assessment, regulatory monitoring, and fundamental research into the effects of persistent organic pollutants.

References

-

Comparison of different mass spectrometric techniques for the determination of polychlorinated biphenyls by isotope dilution using 37Cl-labelled analogues as spikes. (2015). Royal Society of Chemistry. Available at: [Link]

-

Hutzinger, O., Safe, S., & Zetzsch, V. (1972). Synthesis of Chlorobiphenyls Labeled with Deuterium and Chlorine-36. Naturwissenschaften. Available at: [Link]

-

Wang, R., Guo, H., & Chen, W. (2023). Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D6. Chemical Reagents. Available at: [Link]

-

Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry. (2006). PubMed. Available at: [Link]

-

Comparison of different mass spectrometric techniques for the determination of polychlorinated biphenyls by isotope dilution using 37Cl-labelled analogues as spikes. (2015). RSC Publishing. Available at: [Link]

-

Comparison of Different Extraction Techniques of PCBs from Sediment Samples Using the Isotope Dilution Mass Spectrometry Technique. (2012). Taylor & Francis Online. Available at: [Link]

-

Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS. (n.d.). SCISPEC. Available at: [Link]

-

-

CHEMICAL AND PHYSICAL INFORMATION. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

-

The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB). (2010). National Institutes of Health (NIH). Available at: [Link]

-

Optimization of Gas Chromatography-electron Ionization-tandem Mass Spectrometry for Determining Toxic Non-ortho Polychlorinated Biphenyls in Breast Milk. (2019). Biomedical and Environmental Sciences. Available at: [Link]

-

Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. (n.d.). Pragolab. Available at: [Link]

-

Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed. (n.d.). SCISPEC. Available at: [Link]

-

Appropriate use of EPA Methods 8082 and 1668. (n.d.). ESSLAB. Available at: [Link]

-

PCB-77. (n.d.). EWG || Human Toxome Project. Available at: [Link]

-

Polychlorinated Biphenyl-77 Induces Adipocyte Differentiation and Proinflammatory Adipokines and Promotes Obesity and Atherosclerosis. (2011). National Institutes of Health (NIH). Available at: [Link]

-

Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. (2023). MDPI. Available at: [Link]

-

Soil sorption of co-planar and non-planar PCBs. (2015). ResearchGate. Available at: [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (2001). ResearchGate. Available at: [Link]

-

Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column. (n.d.). Phenomenex. Available at: [Link]

-

Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls. (2000). National Center for Biotechnology Information (NCBI). Available at: [Link]

-

PCB-77 (Compound). (n.d.). Exposome-Explorer - IARC. Available at: [Link]

-

Polychlorinated Biphenyls. (n.d.). US EPA. Available at: [Link]

-

Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (2010). US EPA. Available at: [Link]

-

Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. (2002). ResearchGate. Available at: [Link]

- Preparation method for deuterated compound. (2017). Google Patents.

-

VAMWA/VMA Study EPA Method 1668 Reliability and Data Variability. (n.d.). National Environmental Monitoring Conference. Available at: [Link]

-

Synthesis route of PCB77 congener and its artificial antigens. (2019). ResearchGate. Available at: [Link]

-

Study On The Synthesis Of Deuterium-labeled Compounds Catalyzed By Base. (2024). Global Thesis. Available at: [Link]

-

PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Preparation of Polymeric Implants for the Sustained Release of Polychlorinated Biphenyls (PCBs) and Their Derivatives. (2023). Protocols.io. Available at: [Link]

-

Determination of Polychlorinated Biphenyls in Solid Samples by Isotope Dilution Mass Spectrometry Using 37Cl-Labeled Analogues. (2015). ACS Publications. Available at: [Link]

-

Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. (2004). PubMed. Available at: [Link]

-

Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. (2015). Washington State Department of Ecology. Available at: [Link]

-

Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. (2004). University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

Sources

- 1. ewg.org [ewg.org]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D<sub>6</sub> [tws.xml-journal.net]

- 11. globethesis.com [globethesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. esslabshop.com [esslabshop.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pragolab.cz [pragolab.cz]

- 19. scispec.co.th [scispec.co.th]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. besjournal.com [besjournal.com]

- 22. scispec.co.th [scispec.co.th]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Difference between 3,3',4,4'-Tetrachlorodiphenyl-D6 and native PCB 77

An In-depth Technical Guide to the Differentiation and Application of 3,3',4,4'-Tetrachlorodiphenyl-D6 versus Native PCB 77

Executive Summary: The Isotopic Mirror

In the high-stakes field of persistent organic pollutant (POP) analysis and drug metabolism, the distinction between Native PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) and its deuterated isotopologue, PCB 77-D6 (3,3',4,4'-Tetrachlorobiphenyl-d6), is the difference between the target and the tool.

Native PCB 77 is a coplanar, dioxin-like congener of significant toxicological concern, known for its high affinity to the aryl hydrocarbon receptor (AhR). PCB 77-D6 is its stable isotope-labeled analog, engineered by substituting all six hydrogen atoms with deuterium (

This guide dissects the physicochemical, analytical, and biological divergences between these two compounds, providing a roadmap for their effective use in research and regulatory workflows.

Part 1: Physicochemical Characterization

The fundamental difference lies in the nuclear composition of the hydrogen substituents. While the electronic structure—and thus the chemical reactivity—remains largely conserved, the mass and vibrational properties differ.

Comparative Properties Table

| Feature | Native PCB 77 | PCB 77-D6 (Deuterated) |

| IUPAC Name | 3,3',4,4'-Tetrachlorobiphenyl | 3,3',4,4'-Tetrachlorobiphenyl-d6 |

| Molecular Formula | ||

| Exact Mass (Monoisotopic) | 289.9224 Da | 296.0000 Da (+6.07 Da shift) |

| Vibrational Energy | Higher C-H zero-point energy | Lower C-D zero-point energy (Shorter bond length) |

| Chromatographic Behavior | Reference Retention Time ( | Elutes slightly earlier ( |

| Primary Application | Environmental Analyte / Toxicant | Internal Standard (Surrogate) / Metabolic Probe |

The Chromatographic Isotope Effect

A critical technical nuance often overlooked is the Inverse Isotope Effect in Gas Chromatography (GC).

-

Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.[1] This results in slightly reduced London dispersion forces (van der Waals interactions) with the stationary phase.

-

Result: PCB 77-D6 typically elutes 0.02 – 0.05 minutes (1-3 seconds) earlier than Native PCB 77 on non-polar capillary columns (e.g., DB-5ms).

-

Implication: In high-resolution integration windows, the analyst must account for this shift to avoid peak misidentification, whereas

C-labeled standards typically co-elute perfectly.

Part 2: Analytical Utility – Isotope Dilution Mass Spectrometry (IDMS)

The primary utility of PCB 77-D6 is to correct for method inefficiencies during the quantification of Native PCB 77. This process, known as Isotope Dilution, is the "Gold Standard" in environmental analysis (e.g., EPA Method 1668C).

Mechanism of Error Correction

By spiking the sample with a known amount of PCB 77-D6 before extraction, the D6 analog experiences every physical loss that the Native PCB 77 experiences.

-

Extraction Efficiency: If only 80% of the Native PCB is extracted from a soil matrix, only 80% of the D6 will be recovered.

-

Injection Variability: If the GC injector discriminates against high-boilers, both compounds are affected equally.

-

MS Response: The ratio of Native Area to D6 Area remains constant, regardless of absolute recovery.

Visualization: IDMS Workflow

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The D6 standard (Red) is added immediately to the sample, locking in the quantitative ratio before any procedural losses (Yellow) occur.

Part 3: Biological & Toxicological Implications[4][5]

While chemically similar, the biological interactions of these two compounds diverge in metabolic studies due to the strength of the Carbon-Deuterium bond.

Native PCB 77: The AhR Agonist

Native PCB 77 is a "dioxin-like" PCB.[2] It is coplanar (non-ortho substituted), allowing it to fit into the ligand-binding pocket of the Aryl Hydrocarbon Receptor (AhR) .[3]

-

Pathway: Binding

Translocation to Nucleus -

Outcome: Oxidative stress, immunotoxicity, and potential carcinogenicity.

PCB 77-D6: The Kinetic Isotope Effect (KIE)

The C-D bond is approximately 6-10 times stronger than the C-H bond.

-

Metabolic Stability: The primary detoxification route for PCB 77 involves oxidation (hydroxylation) by Cytochrome P450 enzymes. This requires breaking a C-H bond.[4]

-

The Difference: PCB 77-D6 resists this oxidation significantly more than the native compound.

-

Application: Researchers use D6 in "Metabolic Switching" studies. If replacing H with D at a specific site reduces metabolism, it confirms that C-H bond breakage at that site is the rate-determining step.

Visualization: AhR Signaling Pathway

Figure 2: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Native PCB 77. PCB 77-D6 activates this pathway similarly but resists downstream metabolic degradation.

Part 4: Experimental Protocol (Quantification)

Objective: Quantify Native PCB 77 in biological tissue using PCB 77-D6 as the Internal Standard.

Prerequisites:

-

Instrument: GC-MS/MS (Triple Quadrupole) or GC-HRMS.[5]

-

Column: 30m or 60m DB-5ms (or equivalent low-polarity phase).

Step-by-Step Methodology

-

Sample Spiking (The Critical Step):

-

Weigh 2g of tissue sample.

-

Immediately add 100

L of PCB 77-D6 solution (e.g., 100 ng/mL in nonane). -

Note: Spiking must occur before adding solvents to ensure the standard equilibrates with the matrix.

-

-

Extraction:

-

Perform Pressurized Liquid Extraction (PLE) or Soxhlet extraction using Dichloromethane (DCM):Hexane (1:1).

-

-

Cleanup (Removal of Interferences):

-

Acid Wash: Treat extract with concentrated

to remove lipids (PCBs are acid-stable). -

Florisil Column: Fractionate to separate PCBs from more polar contaminants.

-

-

Instrumental Analysis (GC-MS/MS Parameters):

-

Ionization: Electron Impact (EI), 70 eV.

-

MRM Transitions (Multiple Reaction Monitoring):

-

Native PCB 77: Precursor

-

PCB 77-D6: Precursor

-

-

Note: The mass shift of +6 Da allows complete spectral resolution.

-

-

Data Processing:

-

Identify peaks based on Retention Time (

).[2] Expect D6 to elute ~2 seconds before Native. -

Calculate Concentration (

) using the formula:

-

References

-

U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[6] Washington, D.C. Link[6]

-

Cambridge Isotope Laboratories. (2024). Environmental Contaminant Standards: PCB Standards and Standard Mixtures.[7]Link

-

Safe, S. (1994). Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87-149. Link

-

Grimm, C.C., et al. (2015). Use of Gas Chromatography–Mass Spectrometry (GC-MS) for the Detection of POPs.[5][8] In: Persistent Organic Pollutants (POPs): Analytical Techniques and Effects.Link

-

AccuStandard. (2025). PCB Congener Reference Standards.Link

Sources

- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pragolab.cz [pragolab.cz]

- 6. epa.gov [epa.gov]

- 7. isotope.com [isotope.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Deuterated 3,3',4,4'-Tetrachlorobiphenyl internal standard

An In-Depth Technical Guide to Deuterated 3,3',4,4'-Tetrachlorobiphenyl as an Internal Standard

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of deuterated 3,3',4,4'-tetrachlorobiphenyl, a critical tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of environmental and biological samples. We will move beyond simple procedural descriptions to illuminate the underlying scientific principles that make this stable isotope-labeled compound the gold standard for accuracy in trace-level analysis of polychlorinated biphenyls (PCBs).

The Imperative for Precision: Introducing Deuterated PCB 77

3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is a non-ortho substituted PCB congener known for its dioxin-like toxicity.[1][2] Its prevalence and harmful potential necessitate highly accurate and reliable quantification in complex matrices such as water, soil, sediment, and biological tissues.[3][4][5] However, the analytical process, from sample collection to instrumental detection, is fraught with potential for analyte loss and variability.

This is where the deuterated analogue, typically 3,3',4,4'-tetrachlorobiphenyl-D6, serves as an indispensable internal standard.[6] By substituting hydrogen atoms with deuterium, a stable, non-radioactive isotope, we create a compound that is chemically almost identical to the target analyte but has a distinct molecular weight.[7][8][9] This subtle mass shift is the key to the Isotope Dilution Mass Spectrometry (ID-MS) technique, which corrects for procedural inconsistencies and ensures the highest level of data integrity.[2][10][11]

Core Physicochemical Properties

The efficacy of a deuterated internal standard hinges on its ability to mimic the native analyte's behavior throughout the analytical workflow. The near-identical chemical properties of PCB 77 and its deuterated form ensure they co-elute chromatographically and exhibit similar ionization efficiencies, while the mass difference allows for distinct detection by a mass spectrometer.[7][8]

| Property | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 3,3',4,4'-Tetrachlorobiphenyl-D6 (Deuterated) |

| Molecular Formula | C₁₂H₆Cl₄[12] | C₁₂D₆Cl₄ |

| Molecular Weight | ~291.99 g/mol [12] | ~298.03 g/mol |

| CAS Number | 32598-13-3[13] | Varies by supplier |

| Appearance | White solid[1] | Similar to native compound |

| Key Characteristic | Target analyte | Internal standard with a mass shift |

Synthesis and Quality: The Foundation of a Trustworthy Standard

The reliability of any quantitative analysis begins with the quality of the internal standard. Deuterated PCB 77 must possess both high chemical purity (>99%) and high isotopic enrichment (≥98%) to prevent interference and ensure accurate results.[7][8]

Several synthetic routes can be employed to produce deuterated PCBs. A common approach involves a Suzuki coupling reaction using a deuterated precursor, such as 1,2-dichlorobenzene-D4.[6] Other methods may utilize selective hydrogenolysis of chloroiodobiphenyls with lithium aluminum deuteride.[14] Regardless of the method, the final product must be rigorously characterized to confirm its structure and purity.

The stability of the deuterium label is paramount. Deuterium atoms are placed on non-exchangeable positions on the biphenyl rings to prevent hydrogen-deuterium (H-D) exchange with protons from solvents or the sample matrix.[9][15] Any loss of the deuterium label would compromise the isotopic purity and lead to quantification errors.[15]

The Principle of Isotope Dilution: A Self-Validating System

Isotope Dilution (ID) is an analytical technique that provides exceptional accuracy by compensating for analyte loss during sample processing. The core principle is that any loss affecting the native analyte will affect the chemically identical deuterated standard to the same degree. Therefore, the ratio of the native analyte to the deuterated standard remains constant from the moment of spiking to the final measurement.

The workflow diagram below illustrates this self-validating process, which is central to regulatory methods like the U.S. Environmental Protection Agency (EPA) Method 1668.[3][16][17]

Caption: The Isotope Dilution Mass Spectrometry (ID-MS) workflow.

This approach inherently corrects for:

-

Incomplete extraction recovery: If only 70% of the native analyte is extracted, 70% of the internal standard will also be extracted, preserving the ratio.

-

Variability in sample cleanup: Losses during chromatographic cleanup steps are accounted for.

-

Matrix effects: Ion suppression or enhancement in the mass spectrometer source affects both compounds similarly.[7][18]

-

Instrumental drift: Fluctuations in injection volume or detector response are normalized.[7]

Field-Proven Protocol: Quantifying PCB 77 in Environmental Samples via EPA Method 1668

The following protocol outlines the key steps for the analysis of PCB 77 in a water sample, grounded in the principles of EPA Method 1668C.[3] This method is designed to produce legally defensible data for environmental monitoring.[2]

Step 1: Sample Collection and Fortification (Spiking)

-

Collect Sample: A 1-2 liter aqueous sample is collected in a certified PCB-free amber glass container.[16][19]

-

Spike Internal Standard: Prior to any extraction, a precise and known quantity of the deuterated 3,3',4,4'-tetrachlorobiphenyl internal standard solution is added directly to the water sample. This step is critical; it establishes the analytical ratio that will be carried through the entire process.

-

Homogenize: The sample is thoroughly mixed to ensure uniform distribution of the internal standard.

Step 2: Sample Extraction

-

Liquid-Liquid Extraction: The entire sample volume is transferred to a separatory funnel.

-

Solvent Addition: An appropriate organic solvent (e.g., dichloromethane) is added.

-

Extraction: The funnel is shaken vigorously to partition the PCBs (both native and deuterated) from the aqueous phase into the organic solvent phase. This process is typically repeated multiple times.

-

Combine and Dry: The organic extracts are combined and passed through sodium sulfate to remove residual water.

-

Concentrate: The extract is carefully concentrated to a small volume (e.g., 1 mL) to prepare it for cleanup.

Step 3: Extract Cleanup

-

Purpose: Raw sample extracts contain numerous co-extracted compounds (lipids, hydrocarbons, etc.) that can interfere with GC/MS analysis.[5] Cleanup is essential to isolate the PCBs.

-

Column Chromatography: The concentrated extract is passed through one or more chromatography columns containing materials like silica gel or florisil.

-

Elution: Different solvents are used to selectively elute fractions. The fraction containing the PCBs is collected while interferences are retained on the column or eluted in different fractions.

Step 4: Instrumental Analysis by HRGC/HRMS

-

Injection: A small volume of the cleaned-up extract is injected into a high-resolution gas chromatograph (HRGC).

-

Separation: The HRGC separates the individual PCB congeners based on their boiling points and interaction with the capillary column. The native and deuterated PCB 77 will have nearly identical retention times.

-

Detection: The separated compounds enter a high-resolution mass spectrometer (HRMS). The HRMS is set to selectively monitor the exact masses of the molecular ions for both native PCB 77 and the deuterated internal standard.

-

Data Acquisition: The instrument records the abundance of each specific ion over time, generating a chromatogram.

Step 5: Data Analysis and Quantification

-

Peak Integration: The peak areas for both the native analyte and the deuterated internal standard are integrated.

-

Calculate Response Ratio: The ratio of the native analyte peak area to the internal standard peak area is calculated.

-

Quantification: This response ratio is used in conjunction with a calibration curve (generated using standards with known concentrations of both native and deuterated compounds) to determine the exact concentration of native PCB 77 in the original sample.

Caption: The ratio of analyte (A) to internal standard (IS) remains constant despite loss.

Conclusion: Ensuring Data Defensibility

The use of deuterated 3,3',4,4'-tetrachlorobiphenyl as an internal standard is not merely a best practice; it is the cornerstone of producing accurate, reproducible, and legally defensible data in the analysis of this toxic PCB congener. By acting as a chemical mimic that corrects for inevitable procedural variations, it transforms a good analytical method into a robust, self-validating system. For professionals in environmental science, toxicology, and drug development, mastering the principles and application of isotope dilution with standards like deuterated PCB 77 is fundamental to achieving the highest echelon of scientific integrity.

References

-

Hutzinger, O., Safe, S., & Zetzsch, V. (1972). Synthesis of Chlorobiphenyls Labeled with Deuterium and Chlorine-36. Environmental Health Perspectives, 1, 15-20. [Link]

-

Wang, R., Guo, H., & Chen, W. (2021). Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D6. Chemical Reagents, 43(5), 629-633. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

New Jersey Department of Environmental Protection. (n.d.). Delaware River Estuary Stage 2 PCB TMDL Polychlorinated Biphenyls - EPA Method 1668A Project Quality Control Requirements. [Link]

-

U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-152. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. [Link]

-

Maryland Department of the Environment. (2021). REPORTING REQUIREMENTS FOR TOTAL PCBs (PCB CONGENERS BY EPA METHOD 1668C). [Link]

-

CAS Analytical Genprice Lab. (n.d.). EPA Method 1668B. [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

Shaikh, A. Y., et al. (2009). The three-dimensional structure of 3,3',4,4'-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB). Steroids, 74(3), 331-335. [Link]

-

Kuklenyik, Z., et al. (2018). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 42(8), 553-561. [Link]

-

Focant, J. F., & De Pauw, E. (2005). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Chromatography A, 1086(1-2), 2-19. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Chapter 7: Analytical Methods. [Link]

-

Tondeur, Y. (2012). How to Ensure Accurate Measurement of Dioxins and PCBs. LCGC International. [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3,3',4,4'-TETRACHLOROBIPHENYL. [Link]

Sources

- 1. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. esslabshop.com [esslabshop.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D<sub>6</sub> [tws.xml-journal.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. academic.oup.com [academic.oup.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. accustandard.com [accustandard.com]

- 14. academic.oup.com [academic.oup.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nj.gov [nj.gov]

- 17. caslab.com [caslab.com]

- 18. lcms.cz [lcms.cz]

- 19. mde.maryland.gov [mde.maryland.gov]

Technical Guide: Molecular Weight & Quantitation of 3,3',4,4'-Tetrachlorodiphenyl-D6 (PCB 77-D6) vs. Native PCB 77

Executive Summary

This technical guide provides a rigorous analysis of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) and its deuterated analog, 3,3',4,4'-Tetrachlorobiphenyl-D6 (PCB 77-D6).[1][2] While the prompt references "Tetrachlorodiphenyl," this guide utilizes the IUPAC-standard nomenclature Tetrachlorobiphenyl to ensure alignment with global chemical registries (CAS, NIST) and toxicology standards.[1][2]

PCB 77 is a non-ortho, coplanar congener exhibiting dioxin-like toxicity.[1][2] Accurate quantification in biological and environmental matrices is critical and relies heavily on Isotope Dilution Mass Spectrometry (IDMS). This guide details the physicochemical distinctions, specifically molecular weight and isotopic mass shifts, that enable the D6 analog to function as a precise internal standard.[1]

Part 1: Chemical Identity & Physicochemical Properties[3]

The core distinction between the native and D6 analog lies in the isotopic substitution of all six aromatic protons (

Comparative Chemical Profile[1][4]

| Feature | Native PCB 77 | Deuterated PCB 77-D6 |

| Systematic Name | 3,3',4,4'-Tetrachlorobiphenyl | 3,3',4,4'-Tetrachlorobiphenyl-d6 |

| Synonym | 3,3',4,4'-Tetrachlorodiphenyl | PCB 77-d6 (surrogate/internal standard) |

| Chemical Formula | ||

| CAS Registry | 32598-13-3 | 114496-03-2 (generic for d6-PCBs) |

| Average Mol.[2] Weight | 291.99 g/mol | 298.03 g/mol |

| Monoisotopic Mass | 289.9224 Da | 295.9601 Da |

| Mass Shift ( | N/A | +6.0377 Da |

| Chlorine Atoms | 4 | 4 |

Molecular Weight Calculation Logic

The mass shift is not an integer. It is derived from the precise atomic mass difference between Hydrogen-1 and Deuterium-2.[2]

-

Native (

):-

(C) +

-

(C) +

-

Deuterated (

):-

(C) +

-

(C) +

-

The Shift:

-

The D6 analog provides a mass spectral shift of ~6 Da . This places the molecular ion cluster of the internal standard well outside the isotopic envelope of the native compound, preventing cross-talk during Mass Spectrometry (MS) analysis.

-

Part 2: Mass Spectrometry & Chromatographic Behavior[2][6][7]

The Isotopic Cluster

Because Chlorine naturally exists as

-

Native Quantification Ion: m/z 290 (M+) and 292 (M+2).

-

D6 Reference Ion: m/z 296 (M+) and 298 (M+2).

The Deuterium Isotope Effect on Retention Time

Unlike Carbon-13 (

-

Mechanism: The C-D bond is slightly shorter and has a smaller molar volume than the C-H bond, reducing the molecule's interaction with the stationary phase (van der Waals forces).

-

Observation: PCB 77-D6 will elute slightly earlier (1–3 seconds) than Native PCB 77 on non-polar capillary columns (e.g., DB-5ms, Rtx-5).[2]

-

Operational Impact: Integration windows must be set wide enough to capture this shift, or specific relative retention times (RRT) must be established.

Diagram: MS Logic & Isotopic Separation

Figure 1: Mass Spectrometry workflow demonstrating the separation of Native and Deuterated signals based on the +6 Da mass shift.

Part 3: Experimental Protocol (Isotope Dilution)

This protocol is adapted from EPA Method 1668C [1], tailored for the use of D6 standards in research settings.

Sample Preparation & Spiking

Principle: The internal standard (PCB 77-D6) must be added before any extraction occurs.[2] This allows the D6 analog to mimic the native compound's losses throughout the entire workflow.[3]

-

Step 1: Weigh sample (Soil: 10g, Tissue: 2-5g) into a clean glass jar.[2]

-

Step 2: Spike with exactly 2.0 ng of PCB 77-D6 (dissolved in nonane or isooctane).[2]

-

Step 3: Allow to equilibrate for 30 minutes to ensure matrix binding.

Extraction & Cleanup

Objective: Remove lipids and interfering organic matter that suppress MS ionization.

-

Extraction: Soxhlet extraction (16-24 hours) with Toluene or DCM (Dichloromethane).

-

Acid Cleanup: Wash extract with concentrated

to degrade lipids. PCB 77 is acid-stable.[2] -

Fractionation: Pass through a Silica Gel column. Elute PCBs with Hexane.

-

Note: PCB 77 is a planar PCB and can be further fractionated from non-planar PCBs using a Carbon Column if ultra-trace detection is required.

-

Instrumental Analysis (GC-MS/MS)

Configuration:

-

Column: 30m x 0.25mm ID Rtx-5ms or DB-5ms.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[4]

-

Ion Source: EI (70 eV), 250°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or MRM (Multiple Reaction Monitoring).

SIM Table Setup:

| Compound | Target Ion (Quant) | Qualifier Ion (Confirm) | Retention Time Window |

|---|---|---|---|

| PCB 77-D6 | 296.0 | 298.0 | t - 0.02 min |

| Native PCB 77 | 290.0 | 292.0 | t (Reference) |[2]

Calculation (Isotope Dilution Method)

Concentration (

Where:

- = Area of Native PCB 77[2]

- = Concentration of PCB 77-D6 spiked[2]

- = Area of PCB 77-D6[2]

- = Response Factor (typically ~1.0 for D6 analogs)[2]

Diagram: Analytical Workflow

Figure 2: Step-by-step Isotope Dilution workflow ensuring self-validating quantification.[2]

References

-

U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][2] EPA-820-R-10-005.[2] [Link][2]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3,3',4,4'-Tetrachlorobiphenyl.[1][2][5][6] NIST Chemistry WebBook, SRD 69.[1][2] [Link][2]

-

Cambridge Isotope Laboratories. (2024). Environmental Contaminant Standards: Polychlorinated Biphenyls (PCBs).[7][8][Link][2]

Sources

- 1. 3,3',4,4'-TETRACHLOROBIPHENYL | 32598-13-3 [chemicalbook.com]

- 2. 1,1'-Biphenyl, 3,3',4,4'-tetrachloro- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gcms.cz [gcms.cz]

- 5. Chemical Search|ChemTHEATRE [chem-theatre.com]

- 6. 3,3',4,4'-tetrachlorobiphenyl - Wikidata [wikidata.org]

- 7. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Guide: 3,3',4,4'-Tetrachlorodiphenyl-D6 (PCB 77-D6)

Operational Safety, Toxicological Mechanisms, and Analytical Applications

Compound Profile & Molecular Identity

3,3',4,4'-Tetrachlorodiphenyl-D6 (also known as PCB 77-D6 ) is a stable isotope-labeled congener of Polychlorinated Biphenyls (PCBs). It serves as a critical internal standard in high-resolution mass spectrometry (HRMS) for the quantification of environmental toxins.

Unlike "ortho-substituted" PCBs, this molecule is coplanar (non-ortho), allowing it to adopt a flat molecular geometry. This structural characteristic mimics 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), making it a "dioxin-like" PCB with significant toxicological potency.

Physicochemical Data Table

| Property | Value / Description |

| Chemical Name | 3,3',4,4'-Tetrachlorobiphenyl-d6 |

| CAS Number (Labeled) | 93952-23-9 |

| CAS Number (Unlabeled) | 32598-13-3 |

| Molecular Formula | C₁₂D₆Cl₄ |

| Molecular Weight | 297.98 g/mol (Labeled) vs 291.99 g/mol (Native) |

| Physical State | Solid (Neat) or Liquid (Solution in Nonane) |

| Solubility | Lipophilic; insoluble in water; soluble in organic solvents (Hexane, DCM) |

| Toxicity Classification | Dioxin-like PCB (World Health Organization TEF assigned) |

Toxicological Mechanisms (The "Why")

To handle this compound safely, one must understand its mechanism of action. PCB 77-D6 is not merely a chemical irritant; it is a genomic disruptor.

The AhR Activation Pathway

The toxicity of PCB 77 stems from its high affinity for the Aryl Hydrocarbon Receptor (AhR) . Because the molecule lacks chlorine atoms at the ortho positions (2, 2', 6, 6'), the biphenyl rings can rotate to a planar configuration. This allows the molecule to enter the cytosolic AhR complex, displacing heat shock proteins (HSP90) and translocating to the nucleus.

Once in the nucleus, the complex dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DRE) on the DNA. This triggers the overexpression of cytochrome P450 enzymes (specifically CYP1A1), leading to oxidative stress, metabolic disruption, and potential carcinogenesis.

Visualization: AhR Signal Transduction

Figure 1: The molecular mechanism of toxicity for coplanar PCBs. The ligand-receptor binding triggers gene expression changes leading to systemic toxicity.

Risk Management & Handling Protocols

Hazard Classification: Carcinogen (IARC Group 1), Teratogen, Specific Target Organ Toxicity (Repeated Exposure).

Engineering Controls

-

Primary Containment: All handling of neat material or concentrated solutions (>10 µg/mL) must occur within a certified Chemical Fume Hood or a Class II Biological Safety Cabinet (if biological matrices are involved).

-

HEPA Filtration: Exhaust systems should be equipped with HEPA/Charcoal filtration if large quantities are processed, to prevent environmental release of persistent organic pollutants (POPs).

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Gloves | Nitrile (Double gloved) or Viton | PCBs are highly lipophilic and permeate latex instantly. |

| Respiratory | N95 (Solids) or Half-mask w/ OV Cartridge (Solutions) | Prevents inhalation of particulates or solvent vapors (e.g., Nonane). |

| Clothing | Tyvek® Lab Coat or Apron | Disposable outer layers prevent contamination of street clothes. |

| Eye Protection | Chemical Splash Goggles | Essential if handling solutions to prevent ocular absorption. |

Emergency Response

-

Inhalation: Move to fresh air immediately. Do not induce vomiting if swallowed (risk of chemical pneumonitis from solvent).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin; this increases dermal absorption.

-

Spill Cleanup: Adsorb with vermiculite or sand. Do not wash down drains. Incineration is the only approved disposal method for PCBs.

Analytical Application: Isotope Dilution (EPA Method 1668C)

Context: PCB 77-D6 is primarily used as a Surrogate Internal Standard . In Isotope Dilution Mass Spectrometry (IDMS), a known amount of the labeled isotope is added to the sample before extraction.

The Logic of IDMS: Because the D6 analog has nearly identical chemical behavior to native PCB 77 but a distinct mass signature (M+6), any loss of analyte during extraction or cleanup is mirrored by the loss of the D6 standard. By calculating the ratio of Native/D6 at the end, the final result is automatically corrected for recovery losses.

Experimental Workflow

-

Spiking: Add 2-5 ng of PCB 77-D6 to the raw sample (soil/tissue/water).

-

Equilibration: Allow 12 hours for the isotope to integrate into the matrix.

-

Extraction: Soxhlet extraction (18+ hours) using Methylene Chloride/Hexane.

-

Cleanup:

-

Acid/Base Wash: Removes lipids.

-

Silica Gel: Removes polar interferences.

-

Carbon Column: Separates coplanar PCBs (like PCB 77) from non-coplanar congeners.

-

-

Analysis: GC-HRMS (High-Resolution Mass Spec).[1] Monitor m/z 298 (D6) and m/z 292 (Native).

Visualization: EPA 1668C Workflow

Figure 2: Analytical workflow for PCB analysis using Isotope Dilution. The D6 standard tracks recovery through the entire cleanup process.

References

-

Cambridge Isotope Laboratories. (2024). 3,3',4,4'-Tetrachlorobiphenyl (D6) Safety Data Sheet.Link

-

U.S. Environmental Protection Agency (EPA). (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3]Link

-

International Agency for Research on Cancer (IARC). (2016).[4] Polychlorinated Biphenyls and Polybrominated Biphenyls (Volume 107).[5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[4][5][6][7] Link

-

PubChem. (2024). 3,3',4,4'-Tetrachlorobiphenyl Compound Summary. National Library of Medicine. Link

Sources

- 1. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 2. bacwa.org [bacwa.org]

- 3. amptius.com [amptius.com]

- 4. Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. GENERAL REMARKS - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Introduction: The Toxicological Significance of Non-Ortho PCBs and the Imperative of Isotope Labeling

An In-depth Technical Guide on Isotope-Labeled Non-Ortho Substituted PCB Congeners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of isotope-labeled non-ortho substituted polychlorinated biphenyl (PCB) congeners. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and effectively utilize these critical analytical standards. The content herein emphasizes not just the "how" but the "why," grounding experimental protocols in established scientific principles to ensure data integrity and reproducibility.

Polychlorinated biphenyls (PCBs) are a class of 209 distinct chemical compounds (congeners) that are persistent environmental pollutants.[1][2] Among these, the non-ortho substituted PCB congeners, also known as coplanar PCBs, are of particular toxicological concern.[2] The absence of chlorine atoms in the ortho positions (2, 2', 6, and 6') of the biphenyl structure allows the two phenyl rings to rotate and adopt a planar conformation. This structural feature is critical as it mimics the shape of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin.[2]

This planarity enables non-ortho PCBs to bind with high affinity to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] Activation of the AhR initiates a cascade of downstream events, including the induction of cytochrome P450 enzymes (like CYP1A1), disruption of cellular signaling pathways, and ultimately, a spectrum of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity.[3][4][5] Due to their dioxin-like toxicity, the World Health Organization (WHO) has assigned Toxic Equivalency Factors (TEFs) to these PCBs, which relate their potency to that of TCDD.[6][7][8][9]

Accurate quantification of these potent congeners in complex matrices such as environmental samples (soil, water, sediment) and biological tissues is a significant analytical challenge.[10][11] The concentrations are often exceedingly low, and the sample matrices are replete with interfering compounds. To overcome these challenges, the isotope dilution method is the gold standard.[12][13][14][15] This technique involves spiking a sample with a known amount of an isotopically labeled analog of the target analyte—most commonly, a ¹³C₁₂-labeled congener—prior to any sample preparation steps.[10][12][16] Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native congener to its labeled counterpart using mass spectrometry, analysts can accurately calculate the initial concentration of the native congener, effectively correcting for any procedural losses.[14] This approach is the cornerstone of robust and defensible analytical methods like U.S. EPA Method 1668.[11][16][17]

Synthesis and Characterization of Isotope-Labeled Non-Ortho PCBs

The unambiguous synthesis of high-purity, isotopically labeled non-ortho PCB congeners is foundational to their utility as analytical standards. The Suzuki coupling reaction is a powerful and widely used method for this purpose due to its high selectivity and good yields.[18][19][20]

The Suzuki Coupling Reaction: A Mechanistic Overview

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[20][21] For the synthesis of a ¹³C₁₂-labeled non-ortho PCB, a fully ¹³C-labeled boronic acid is coupled with an appropriate polychlorinated aryl halide.

Core Experimental Protocol: Synthesis of ¹³C₁₂-PCB 77 (3,3',4,4'-Tetrachlorobiphenyl)

-

Reactant Preparation: The key starting materials are ¹³C₆-3,4-dichlorophenylboronic acid and 1-bromo-3,4-dichlorobenzene. The ¹³C-labeled boronic acid is the source of the isotopic label.

-

Catalytic System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used to facilitate the reaction. A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is essential for the transmetalation step.

-

Reaction Execution: The reactants, catalyst, and base are combined in a suitable solvent system (e.g., toluene, water, and ethanol) under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to reflux for several hours.

-

Work-up and Purification: After the reaction is complete, the organic product is extracted from the aqueous phase. The crude product is then purified, typically using column chromatography on silica gel, to separate the desired ¹³C₁₂-PCB 77 from unreacted starting materials, homocoupled byproducts, and residual catalyst.

-

Purity and Identity Confirmation: The final product's purity and identity are confirmed using multiple analytical techniques. Gas chromatography-mass spectrometry (GC-MS) confirms the correct mass and isotopic enrichment, while nuclear magnetic resonance (NMR) spectroscopy verifies the precise structure and positions of the chlorine atoms.

Causality in Experimental Design:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. Conducting the reaction under nitrogen or argon is crucial to protect the catalyst and ensure the reaction proceeds efficiently.

-

Base: The base plays a critical role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to the palladium center (transmetalation).[21]

-

Multi-step Purification: The purity of an analytical standard is paramount. Column chromatography is a critical step to remove potential interferences. The self-coupling of the boronic acid is a common side reaction that produces ¹³C₁₂-3,3',4,4'-tetrachlorobiphenyl, which must be removed.[18][19]

Visualization of the Synthetic Workflow

Sources

- 1. isotope.com [isotope.com]

- 2. accustandard.com [accustandard.com]

- 3. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cjees.ro [cjees.ro]

- 7. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]

- 8. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. epa.gov [epa.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isotope dilution - Wikipedia [en.wikipedia.org]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. biotage.com [biotage.com]

- 17. nj.gov [nj.gov]

- 18. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

3,3',4,4'-Tetrachlorodiphenyl-D6 solubility in isooctane

An In-Depth Technical Guide to the Solubility of 3,3',4,4'-Tetrachlorobiphenyl-D6 in Isooctane

A Foreword for the Modern Researcher

In the landscape of analytical chemistry and toxicology, precision is paramount. The study of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) demands a meticulous approach, particularly when utilizing isotopically labeled standards for quantification. This guide is dedicated to a fundamental, yet often overlooked, aspect of this work: the solubility of 3,3',4,4'-Tetrachlorobiphenyl-D6 (PCB-77-D6) in isooctane. While seemingly a niche topic, a thorough understanding of the solubility characteristics of this internal standard is critical for the preparation of accurate calibration standards, ensuring data integrity, and ultimately, the reliability of environmental and toxicological assessments. This document moves beyond a simple recitation of facts, offering a deeper dive into the principles governing solubility and providing a practical framework for its empirical determination.

Foundational Principles: Understanding the Solute and Solvent

The solubility of a substance is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point. In this context, we examine a nonpolar solute, 3,3',4,4'-Tetrachlorobiphenyl-D6, and a nonpolar solvent, isooctane.

The Solute: 3,3',4,4'-Tetrachlorobiphenyl-D6 (PCB-77-D6)

3,3',4,4'-Tetrachlorobiphenyl, also known as PCB-77, is a specific congener of the polychlorinated biphenyl family.[1][2] These compounds consist of a biphenyl structure with chlorine atoms replacing hydrogen atoms.[3] The deuterated form, with six deuterium atoms, is commonly used as an internal standard in mass spectrometry-based analytical methods due to its chemical similarity to the native compound and its distinct mass.

| Property | Value | Source |

| Molecular Formula | C₁₂D₆Cl₄ | N/A |

| Molecular Weight | ~298 g/mol | N/A |

| Structure | Biphenyl with chlorine at 3,3',4,4' and deuterium at 2,2',5,5',6,6' | N/A |

| Polarity | Nonpolar | [4] |

PCBs, in general, are known to be freely soluble in nonpolar organic solvents and lipids.[4] Their low water solubility decreases with an increasing degree of chlorination.[3][4]

The Solvent: Isooctane (2,2,4-Trimethylpentane)

Isooctane is a branched-chain alkane that is a clear, colorless liquid with a petroleum-like odor.[5] It is a non-polar solvent, a characteristic that makes it an excellent choice for dissolving nonpolar compounds like PCBs.[5][6] Isooctane is widely used in various laboratory applications, including as a solvent for spectrophotometric analysis and in the preparation of analytical standards for chromatography.[7]

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ | [5][8] |

| Molecular Weight | 114.23 g/mol | [5][7][8][9] |

| Boiling Point | 99.2 °C - 99.3 °C | [7][9] |

| Density | ~0.69 g/cm³ at 20°C | [7][8] |

| Polarity Index (P') | 0.1 | [6] |

| Water Solubility | Insoluble | [5][8] |

Theoretical Underpinnings of Solubility

The dissolution of a solid solute in a liquid solvent can be conceptualized as a three-step process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For PCB-77-D6, these are primarily van der Waals forces.

-

Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent for the solute molecule to occupy. In isooctane, these are also van der Waals forces.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact. In the case of PCB-77-D6 and isooctane, the formation of new van der Waals forces between the two nonpolar molecules is the driving force for dissolution.

For a substance to dissolve, the energy released in the third step should be comparable to or greater than the energy required for the first two steps. Given the nonpolar nature of both PCB-77-D6 and isooctane, the intermolecular forces are of a similar type and magnitude, leading to favorable dissolution.

Practical Considerations and Existing Data

Experimental Protocol for Determining Solubility

For researchers requiring a precise solubility value, the following experimental workflow provides a robust method for its determination. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Materials and Equipment

-

3,3',4,4'-Tetrachlorobiphenyl-D6 (crystalline, high purity)

-

Isooctane (HPLC or pesticide residue grade)[8]

-

Analytical balance (readable to 0.01 mg)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Syringe filters (0.2 µm, PTFE)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 3,3',4,4'-Tetrachlorobiphenyl-D6 in isooctane.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an amount of 3,3',4,4'-Tetrachlorobiphenyl-D6 that is known to be in excess of its expected solubility and add it to a volumetric flask.

-

Add isooctane to the flask, ensuring the final volume is accurately known.

-

Seal the flask and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

-

Allow the solution to equilibrate for at least 24 hours with continuous agitation to ensure saturation is reached.

-

After equilibration, let the flask stand undisturbed to allow any undissolved solid to sediment.

-

-

Sample Preparation for Analysis:

-